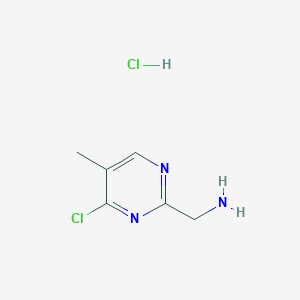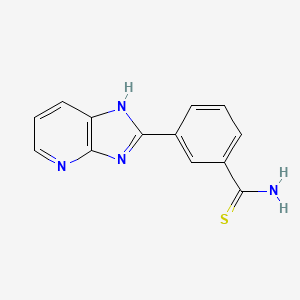![molecular formula C20H18O4 B12637766 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) CAS No. 919988-14-0](/img/structure/B12637766.png)
2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings connected by an ethyne-1,2-diyl bridge and phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) typically involves the following steps:
Formation of the Ethyne-1,2-diyl Bridge: This can be achieved through a coupling reaction of two phenylene groups with an ethyne precursor under palladium-catalyzed conditions.
Cyclization to Form 1,3-Dioxolane Rings: The phenylene-ethyne intermediate is then subjected to cyclization reactions with appropriate diol precursors under acidic conditions to form the 1,3-dioxolane rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones.
Reduction: Reduction reactions can convert the ethyne bridge into an ethane bridge, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of ethane-bridged derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenylene rings.
Aplicaciones Científicas De Investigación
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) has several scientific research applications:
Materials Science: Used in the development of advanced polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a scaffold for drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyne-1,2-diyl bridge and phenylene groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzoxazole): Similar structure but with benzoxazole rings instead of dioxolane rings.
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzothiazole): Contains benzothiazole rings, offering different electronic properties.
Uniqueness
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is unique due to its combination of dioxolane rings and ethyne-1,2-diyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis, where these properties can be leveraged for desired outcomes.
Propiedades
Número CAS |
919988-14-0 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[4-[2-[4-(1,3-dioxolan-2-yl)phenyl]ethynyl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C20H18O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h3-10,19-20H,11-14H2 |
Clave InChI |
MNALQEVRDVKLAB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)


